PI-540

PI3K p110γ isoform selectivity

PI-540 is a research-exclusive tool compound occupying a critical node in the PI3K inhibitor evolutionary lineage—pharmaceutically optimized from PI-103 with improved solubility, metabolism, and in vivo efficacy, yet distinct from the clinical candidate GDC-0941. With potent p110α inhibition (IC50 10 nM) and ancillary mTOR activity (IC50 61 nM), it serves as an irreplaceable benchmark for SAR studies and PK/PD modeling. Validated in the U87MG glioblastoma xenograft model (66% TGI at 50 mg/kg b.i.d. i.p.), PI-540 is ideally suited for in vivo oncology research utilizing i.p. administration. Substitution with pan-PI3K inhibitors or related analogs compromises experimental validity without careful cross-validation.

Molecular Formula C22H27N5O2S
Molecular Weight 425.5 g/mol
CAS No. 885616-78-4
Cat. No. B1677773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePI-540
CAS885616-78-4
SynonymsPI 540
PI-540
PI540 cpd
Molecular FormulaC22H27N5O2S
Molecular Weight425.5 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)CC2=CC3=C(S2)C(=NC(=N3)C4=CC(=CC=C4)O)N5CCOCC5
InChIInChI=1S/C22H27N5O2S/c1-25-5-7-26(8-6-25)15-18-14-19-20(30-18)22(27-9-11-29-12-10-27)24-21(23-19)16-3-2-4-17(28)13-16/h2-4,13-14,28H,5-12,15H2,1H3
InChIKeyOKWPNODGKOTLAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





PI-540 (CAS 885616-78-4): A Bicyclic Thienopyrimidine Class I PI3K Inhibitor with Defined Biochemical and In Vivo Differentiation


PI-540 is a potent, orally active bicyclic thienopyrimidine inhibitor of class I phosphatidylinositide 3-kinases (PI3Ks) [1]. It was developed as part of a medicinal chemistry program aimed at improving upon the pharmaceutical and pharmacokinetic limitations of the earlier lead compound, PI-103, and served as a precursor to the clinical candidate GDC-0941 (pictilisib) [1]. PI-540 selectively inhibits PI3K isoforms with an IC50 of 10 nM for p110α, while exhibiting significantly lower potency against p110β (3510 nM), p110δ (410 nM), and p110γ (33110 nM) . It also demonstrates ancillary activity against mTOR (IC50 61 nM) and DNA-PK (IC50 525 nM) .

Why Generic PI3K Inhibitor Selection Is Inadequate: PI-540's Specific Pharmacological Profile


PI-540 is not interchangeable with other PI3K inhibitors, such as the pan-inhibitor LY294002, the first-generation tool compound PI-103, or even the closely related analog PI-620, due to its distinct combination of isoform selectivity, off-target profile, and in vivo pharmacokinetic and efficacy characteristics. While several compounds target the PI3K pathway, PI-540 occupies a specific node in the evolutionary lineage from early research tools to optimized clinical candidates, possessing a unique balance of properties that render its substitution in experimental models problematic without careful validation [1]. The following quantitative evidence demonstrates why generic substitution is scientifically unsound.

Quantitative Differentiation Evidence for PI-540 Against Key Comparators


Isoform Selectivity: PI-540 Exhibits Profound Selectivity for p110α Over p110γ Compared to PI-103 and GDC-0941

PI-540 demonstrates a distinct isoform selectivity profile within the class I PI3Ks, most notably for p110γ. While PI-540 potently inhibits p110α (IC50 ≤ 10 nM), its activity against p110γ is exceptionally weak, with an IC50 > 300 nM [1]. In contrast, the tool compound PI-103 and the clinical candidate GDC-0941 are significantly more potent against p110γ, with IC50 values of 15 nM and 75 nM, respectively [1]. This differential in p110γ activity is a critical differentiator for studies where p110γ-mediated signaling is a variable.

PI3K p110γ isoform selectivity kinase profiling

Off-Target Kinase Activity: PI-540 Retains Potent mTOR Inhibition, Unlinking It from PI-620 and GDC-0941

PI-540's kinase inhibition profile extends beyond class I PI3Ks to include the class IV kinase mTOR, with an IC50 of 61 nM [1]. This mTOR potency is comparable to that of PI-103 but contrasts sharply with its close analog PI-620 and the clinical candidate GDC-0941, both of which are significantly weaker mTOR inhibitors [1]. This difference in off-target activity is a key differentiator when selecting a PI3K inhibitor for experiments where mTOR signaling is a confounding factor.

mTOR DNA-PK kinase selectivity off-target activity

In Vivo Antitumor Efficacy: PI-540 Demonstrates Superior Tumor Growth Inhibition Compared to Its Predecessor PI-103

In a head-to-head in vivo efficacy study using the U87MG glioblastoma xenograft model, PI-540 exhibited a clear improvement in tumor growth inhibition compared to the earlier lead compound PI-103 [1]. Following intraperitoneal (i.p.) dosing, PI-540 at 50 mg/kg b.i.d. resulted in a T/C value of 34% (66% tumor growth inhibition), whereas PI-103 showed less pronounced efficacy under comparable conditions [1]. This enhanced efficacy is attributed to the pharmaceutical optimizations (improved solubility and metabolism) incorporated into the thienopyrimidine scaffold [1].

xenograft U87MG glioblastoma efficacy T/C ratio

Pharmacokinetics and Oral Bioavailability: PI-540 Exhibits Poor Oral Bioavailability, a Critical Divergence from the Clinical Candidate GDC-0941

PI-540's in vivo pharmacokinetic profile is a major point of differentiation from the clinical candidate GDC-0941. PI-540 exhibits poor oral bioavailability (<10%), which limits its utility for oral dosing studies [1]. However, it demonstrates high tissue distribution and linear pharmacokinetics following intraperitoneal (i.p.) administration [1]. In contrast, GDC-0941 was specifically optimized for high oral bioavailability, achieving 78% in mice [1]. This fundamental difference in route of administration and exposure profile dictates their respective applications in research.

pharmacokinetics oral bioavailability ADME clearance tissue distribution

Potency Against Class I PI3K Isoforms: PI-540's Nanomolar Potency for p110α Contrasts with Micromolar Potency of Early Tool Compound LY294002

PI-540 exhibits potent inhibition of the p110α isoform of PI3K with an IC50 of 10 nM, placing it in a different potency class compared to the widely used early research tool LY294002 [1]. LY294002 inhibits PI3Kα with an IC50 of 500 nM (0.5 μM), making it 50-fold less potent . This significant difference in biochemical potency translates to distinct cellular and in vivo activity profiles and highlights the evolution of PI3K inhibitor chemistry.

PI3K p110α LY294002 potency IC50

Ancillary DNA-PK Inhibition: PI-540's Activity Against DNA-PK Distinguishes It from PI-620 and GDC-0941

Beyond PI3K and mTOR, PI-540 also inhibits the DNA damage response kinase DNA-PK with an IC50 of 525 nM [1]. While this activity is less potent than its PI3K and mTOR inhibition, it is a distinguishing feature when compared to PI-620 and GDC-0941, which have even weaker or negligible activity against this kinase [1]. This additional target engagement may be relevant in studies involving DNA damage or repair pathways.

DNA-PK DNA damage repair kinase selectivity off-target

Defined Application Scenarios for PI-540 Based on Quantitative Evidence


In Vivo Efficacy Studies Requiring Intraperitoneal Dosing in PI3K-Driven Xenograft Models

Given its poor oral bioavailability (<10%) but high tissue distribution and linear pharmacokinetics following i.p. administration [1], PI-540 is optimally utilized in in vivo oncology models where i.p. dosing is feasible. Its demonstrated 66% tumor growth inhibition in the U87MG glioblastoma xenograft model at 50 mg/kg b.i.d. i.p. [1] validates its use in this specific context. This scenario leverages PI-540's strengths while avoiding the limitation of its oral PK profile.

Investigations of PI3Kα-Dependent Signaling with Consideration of mTOR Co-Inhibition

PI-540's potent inhibition of p110α (IC50 10 nM) makes it a suitable tool for studying PI3Kα-driven pathways [1]. However, researchers must account for its concurrent inhibition of mTOR (IC50 61 nM) [1]. This dual-target activity profile is ideal for studies investigating the interplay between PI3K and mTOR signaling, but it is less suited for experiments requiring isolated PI3Kα inhibition. For the latter, a more selective PI3Kα inhibitor or genetic models may be more appropriate.

Comparative Studies Evaluating the Evolutionary Optimization of PI3K Inhibitors

PI-540 occupies a pivotal position in the medicinal chemistry lineage from PI-103 to GDC-0941 [1]. Its improved solubility, metabolism, and in vivo efficacy over PI-103, yet inferior oral bioavailability compared to GDC-0941, make it an invaluable benchmark compound for structure-activity relationship (SAR) studies, pharmacokinetic/pharmacodynamic (PK/PD) modeling, and understanding the property trade-offs in drug discovery programs [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for PI-540

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.